molecular formula C10H13BBrClO2S B1524772 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-02-2

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1524772
CAS No.: 942070-02-2
M. Wt: 323.44 g/mol
InChI Key: HDFIJXYADDWMMB-UHFFFAOYSA-N
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Description

“2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It seems to be related to “(4-Bromo-5-chlorothiophen-2-yl)boronic acid”, which has a CAS Number of 1150114-72-9 . This compound is a solid and should be stored in a dark place, under -20°C .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a practical industrial process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, has been described . The process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of the related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” has the following properties: Molecular Weight: 241.3, InChI Code: 1S/C4H3BBrClO2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1,8-9H, and InChI key: KQCBZQPAPDRGEM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported in the literature . This reaction involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

The related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” is a solid and should be stored in a dark place, under -20°C .

Scientific Research Applications

Polymer Synthesis and Material Science

Research demonstrates the use of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of various polymers. For instance, a study utilized palladium complexes for the Suzuki synthesis of polyalkylthiophenes, highlighting its role in creating regioregular polymers from similar monomers (Liversedge et al., 2006). Another study focused on the synthesis of polyfluorene, using this compound in Suzuki-Miyaura chain growth polymerization, resulting in polymers with various optical and physical properties (Fischer et al., 2013).

Molecular and Crystal Structure Analysis

The compound has also been the subject of studies exploring its molecular and crystal structure. A study by Wu et al. (2021) synthesized related compounds and characterized their structures using various spectroscopic techniques and X-ray diffraction. This research provides insights into the molecular architecture and potential applications in various fields like material science (Wu et al., 2021).

Semiconductor and Nanoparticle Research

In the field of semiconductor and nanoparticle research, this compound has been used to synthesize materials with specific optical properties. A study by Roo et al. (2014) demonstrated its application in creating organic/inorganic semiconductor hybrid particles, highlighting its versatility in material science applications (de Roo et al., 2014).

Safety and Hazards

The related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” has the following hazard statements: H315-H319-H335 . Precautionary statements include P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 .

Properties

IUPAC Name

2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFIJXYADDWMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700047
Record name 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-02-2
Record name 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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